molecular formula C22H23N5O3 B2688768 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941960-56-1

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2688768
CAS RN: 941960-56-1
M. Wt: 405.458
InChI Key: MUIPJDKFSKTKJI-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide” is a complex organic molecule. It is part of a class of compounds known as 1,2,4-triazines . These compounds are often synthesized via reactions involving hydrazonoyl halides .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using a variety of spectral methods, including 1H-NMR, 13C-NMR, and two-dimensional experiments such as COZY, HSQC, HMBC, and NOESY . Theoretical values obtained from density functional theory (DFT) are often compared with experimental results obtained from XRD analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined using a variety of techniques, including NMR and XRD analysis . The molecular formula of a similar compound is C22H23N5O4, and the molecular weight is 421.457.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds related to the specified chemical structure focuses on the synthesis of novel heterocyclic compounds. For instance, the synthesis of Pyrimido[1,2‐a]benzimidazoles and their conversion into Imidazo[1,2‐a]benzimidazoles through reactions involving 2-aminobenzimidazole and dimethyl acetylenedicarboxylate showcases a methodology for creating complex heterocyclic systems (Troxler & Weber, 1974). This type of synthetic pathway can be pivotal for the development of new materials and biologically active molecules.

Biological Activity

Research into the antimicrobial and antiviral activities of benzimidazole derivatives and related heterocyclic compounds has been explored. A study on benzimidazole Schiff’s bases and their antimicrobial and molluscicidal activities highlights the potential for these compounds to be used in addressing microbial infections and as pest control agents (Nofal et al., 2002). Another study examines novel Thiazole derivatives and their significant antimicrobial effects against various pathogens, demonstrating the utility of such compounds in developing new antimicrobial agents (Cankilic & Yurttaş, 2017).

Future Directions

The future directions for research on this compound and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given their broad spectrum of biological activities, these compounds could be of interest in the development of new drugs for a variety of conditions .

properties

IUPAC Name

2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-15-3-7-17(8-4-15)13-23-19(28)14-27-21(30)20(29)26-12-11-25(22(26)24-27)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIPJDKFSKTKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide

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